![molecular formula C12H9ClFN B12086756 2'-Chloro-2-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B12086756.png)

2'-Chloro-2-fluoro-[1,1'-biphenyl]-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

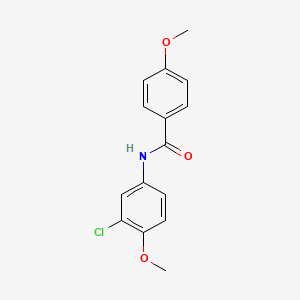

Description

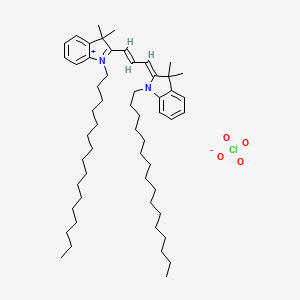

2’-Chloro-2-fluoro-[1,1’-biphenyl]-3-amine is a chemical compound with the following structural formula:

C12H9ClF

It consists of a biphenyl core (two phenyl rings connected by a single bond) with chlorine and fluorine substituents. The compound’s systematic name reflects the positions of these substituents on the biphenyl ring system.

Preparation Methods

Synthetic Routes

Several synthetic routes exist for the preparation of 2’-chloro-2-fluoro-[1,1’-biphenyl]-3-amine. Here are two common methods:

-

Halogenation of Biphenyl:

- Biphenyl can be chlorinated and fluorinated sequentially to yield the desired compound.

- Chlorination typically occurs at the benzylic position, forming 2-chlorobiphenyl.

- Subsequent fluorination introduces the fluorine atom, resulting in 2’-chloro-2-fluoro-[1,1’-biphenyl]-3-amine.

-

Cross-Coupling Reactions:

- Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig coupling, can be employed.

- These reactions involve coupling an aryl halide (e.g., 2-chlorobiphenyl) with an aryl boronic acid or aryl amine (e.g., 2-fluoroaniline).

Industrial Production

The industrial production of this compound may involve large-scale halogenation processes followed by purification steps.

Chemical Reactions Analysis

Reactivity

Benzylic Position Reactivity:

Common Reagents and Conditions

- Chlorination: Chlorine gas or N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst.

- Fluorination: Fluorine gas or a fluorinating agent (e.g., Selectfluor®).

- Cross-Coupling: Palladium catalyst, base, and appropriate coupling partners.

Major Products

The major product is 2’-chloro-2-fluoro-[1,1’-biphenyl]-3-amine itself.

Scientific Research Applications

This compound finds applications in:

Organic Synthesis: As a versatile building block for more complex molecules.

Materials Science: For designing functional materials.

Medicinal Chemistry: As a scaffold for drug development.

Mechanism of Action

The specific mechanism of action for 2’-chloro-2-fluoro-[1,1’-biphenyl]-3-amine depends on its context (e.g., as a drug or catalyst). Further research is needed to elucidate its precise molecular targets and pathways.

Properties

Molecular Formula |

C12H9ClFN |

|---|---|

Molecular Weight |

221.66 g/mol |

IUPAC Name |

3-(2-chlorophenyl)-2-fluoroaniline |

InChI |

InChI=1S/C12H9ClFN/c13-10-6-2-1-4-8(10)9-5-3-7-11(15)12(9)14/h1-7H,15H2 |

InChI Key |

PGGPBQWNHBHPIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=CC=C2)N)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]ethan-1-amine](/img/structure/B12086740.png)

![(1S)-N-tert-Butyloxycarbonyl-1-(4-benzyloxyphenyl)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propylamine](/img/structure/B12086748.png)